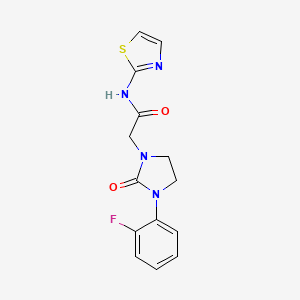

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide

Description

2-(3-(2-Fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic small molecule characterized by a 2-oxoimidazolidine core substituted with a 2-fluorophenyl group and an acetamide linker terminating in a thiazole ring. This structure combines pharmacophores known for diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The fluorine atom at the phenyl ring enhances metabolic stability and binding affinity via hydrophobic interactions, while the thiazole moiety contributes to π-π stacking and hydrogen bonding in target proteins.

Properties

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c15-10-3-1-2-4-11(10)19-7-6-18(14(19)21)9-12(20)17-13-16-5-8-22-13/h1-5,8H,6-7,9H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRBMSBTCPHNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to yield the oxoimidazolidinyl ring.

Thiazole ring formation: The thiazole ring is synthesized separately through the reaction of a thioamide with α-haloketone under basic conditions.

Coupling reaction: The final step involves coupling the oxoimidazolidinyl intermediate with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity, while the oxoimidazolidinyl and thiazolyl groups contribute to its overall stability and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Observations :

- Fluorophenyl Substitution : Fluorine at the phenyl ring is a common feature in analogs like 9b and 4j, enhancing lipophilicity and target binding . The target compound’s 2-fluorophenyl group may offer steric and electronic advantages over 4-fluorophenyl derivatives.

Key Observations :

- Click Chemistry : Triazole-containing analogs (e.g., 9b) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition, offering regioselectivity and high yields .

- Amide Coupling : The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HCl), similar to methods in .

Key Observations :

- Thiazole Role : The thiazole-acetamide moiety is critical for binding to enzymes (e.g., α-glucosidase in 9b) via hydrogen bonding and π-stacking .

- Fluorine Impact: 4-Fluorophenyl derivatives (e.g., 4j) show enhanced antiproliferative activity compared to non-fluorinated analogs, suggesting fluorine’s role in improving membrane permeability .

Structural Insights from Crystallography

- Hydrogen Bonding : Analog 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide forms intermolecular N–H⋯N bonds, stabilizing its crystal lattice .

- Torsional Angles : The dichlorophenyl-thiazole torsion angle (79.7°) in suggests conformational rigidity, which may influence the target compound’s binding mode.

Q & A

Q. What synthetic routes are reported for preparing 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazol-2-ylamine derivative with a functionalized imidazolidinone intermediate. For example, in analogous compounds, 2-chloro-N-(thiazol-2-yl)acetamide reacts with a thiol-containing imidazolidinone precursor under basic conditions (e.g., potassium carbonate in ethanol), yielding acetamide derivatives with moderate yields (45–58%) . Reaction temperature, solvent polarity, and catalyst choice (e.g., triethylamine for acid-catalyzed coupling) significantly impact purity and yield. Recrystallization from ethanol or acetone is commonly used for purification .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Key characterization methods include:

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670–1710 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and thiazole rings) and acetamide methylene protons (δ 3.5–4.5 ppm). ¹³C NMR verifies carbonyl carbons (~165–175 ppm) .

- X-ray Crystallography : Resolves molecular conformation, such as the dihedral angle between fluorophenyl and thiazole rings (e.g., 79.7° in related structures) and hydrogen-bonding networks stabilizing the crystal lattice .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for thiazole-acetamide derivatives, and how can they be resolved?

Some studies report anticancer activity for thiazole-acetamides (e.g., IC₅₀ < 10 µM in cell lines) , while others note limited efficacy. Contradictions may arise from:

- Structural variations : Substituents on the thiazole or aryl rings (e.g., fluorophenyl vs. bromophenyl) alter pharmacokinetics.

- Assay conditions : Viability assays (MTT vs. ATP-based) and cell line specificity (e.g., HeLa vs. MCF-7) produce divergent results.

To resolve discrepancies, standardized panels (NCI-60) and molecular docking against validated targets (e.g., COX-1/2 for anti-inflammatory activity) are recommended .

Q. How can computational methods guide the optimization of this compound’s binding affinity to biological targets?

Molecular docking studies (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase (COX). For example, fluorophenyl-thiazole derivatives show hydrogen bonding with COX-2’s Arg120 and hydrophobic contacts with Tyr355 . Free energy calculations (MM-PBSA) refine affinity estimates. Synthetic prioritization should focus on substituents enhancing these interactions, such as electron-withdrawing groups on the phenyl ring to stabilize π-stacking .

Q. What strategies improve the synthetic scalability of this compound while maintaining enantiomeric purity?

- Catalyst Optimization : Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis of the imidazolidinone core.

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., coupling reactions) .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Methodological Notes

- Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., Western blotting for apoptosis markers alongside viability assays) .

- Stereochemical Control : Monitor enantiomeric excess via chiral HPLC or circular dichroism during imidazolidinone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.